3-Bromoquinoline-7-carboxamide
Description
Overview of Quinoline (B57606) Derivatives in Synthetic Chemistry
Quinoline, a bicyclic aromatic compound with the molecular formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netarabjchem.org This electron-deficient system is a weak tertiary base and participates in both electrophilic and nucleophilic substitution reactions. arabjchem.org The versatility of quinoline chemistry has led to the development of a multitude of synthetic methodologies, including multicomponent reactions, which offer an efficient means to construct complex quinoline-based molecules. rsc.org These synthetic strategies enable the introduction of diverse functional groups at various positions on the quinoline core, leading to a vast library of derivatives with a wide spectrum of biological activities. rsc.orgrsc.orgnih.gov Quinoline derivatives have been investigated for their potential as antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. rsc.orgresearchgate.netnih.gov
Structural Significance of Bromoquinoline and Carboxamide Moieties
The carboxamide group (-CONH₂) is a common functional group in pharmaceuticals. It is capable of forming hydrogen bonds, which are critical for molecular recognition and binding to biological macromolecules such as enzymes and receptors. acs.org The incorporation of a carboxamide linkage into the quinoline framework has been shown to be an effective strategy for enhancing pharmacological properties, particularly in the development of anticancer agents. nih.gov The interplay between the bromo and carboxamide substituents on the quinoline core can lead to unique and potent biological activities.
Current Research Landscape for Quinoline Carboxamides
The current research landscape for quinoline carboxamides is vibrant and multifaceted, with a significant focus on their therapeutic potential. Numerous studies have explored the synthesis and biological evaluation of various quinoline carboxamide derivatives. A key area of investigation is their application as anticancer agents, with research focusing on their ability to inhibit various cellular targets. nih.govarabjchem.org For instance, certain quinoline-3-carboxamides (B1200007) have been identified as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKK), a family of enzymes involved in cell signaling pathways. researchgate.net
Furthermore, quinoline carboxamides are being explored for their potential in treating a range of other diseases. For example, derivatives are being investigated as mGluR2 negative allosteric modulators for conditions like Alzheimer's disease and schizophrenia. google.com The development of potent and selective ligands for cannabinoid receptors is another active area of research for quinolone-3-carboxamides. core.ac.uknih.gov The ability to modify the substituents on the quinoline ring and the carboxamide group provides a powerful tool for optimizing the activity and selectivity of these compounds for specific biological targets. acs.org
Rationale for Focused Investigation on 3-Bromoquinoline-7-carboxamide
The specific compound, this compound, presents a compelling case for focused investigation due to the unique combination of its structural features. The placement of the bromine atom at the 3-position and the carboxamide group at the 7-position of the quinoline ring is a distinct arrangement that warrants detailed study. While extensive research exists on quinoline carboxamides in general, the specific properties and potential applications of this particular isomer are less characterized.
The rationale for a dedicated investigation stems from the potential for synergistic or unique effects arising from this specific substitution pattern. The electron-withdrawing nature of the bromine at position 3 can influence the reactivity and electronic properties of the quinoline system in a manner distinct from other bromo-substituted isomers. Similarly, the location of the carboxamide group at the 7-position will dictate its steric and electronic interactions with potential biological targets. A focused investigation is therefore crucial to elucidate the specific chemical and biological profile of this compound, which could reveal novel therapeutic opportunities that might be missed in broader studies of quinoline derivatives. The synthesis of its precursor, 3-Bromoquinoline-7-carboxylic acid, is documented, providing a viable route for its preparation and subsequent study. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJJNUNCMCXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 3 Bromoquinoline 7 Carboxamide and Its Precursors
Direct Synthetic Routes to 3-Bromoquinoline-7-carboxamide
The synthesis of this compound is typically achieved through multi-step pathways rather than a single, direct reaction. These routes involve the sequential construction of the molecule, starting from a simpler quinoline (B57606) precursor. The primary strategies involve either introducing the bromine atom at position 3 before forming the carboxamide at position 7, or vice versa.
Bromination Methodologies at Position 3
Introducing a bromine atom specifically at the C-3 position of the quinoline ring is a critical step. Direct electrophilic bromination of quinoline itself is often unselective. However, specific methods have been developed to achieve regioselectivity at position 3, particularly when a deactivating group is present at position 7.
One effective method involves the direct bromination of a precursor, quinoline-7-carboxylic acid. Research has shown that treating quinoline-7-carboxylic acid with a combination of bromine (Br₂) and ferric bromide (FeBr₃) in chloroform (B151607) at 50°C can successfully introduce a bromine atom at the 3-position with a 65% yield. The electron-withdrawing nature of the carboxylic acid group at position 7 helps direct the electrophilic substitution to this position.
Another strategy involves protecting the 7-hydroxy group of 7-hydroxyquinoline (B1418103) as a trifluoromethanesulfonate (B1224126) (triflate) ester. This intermediate, quinoline-7-trifluoromethanesulfonate, can then be brominated at the 3-position using N-bromosuccinimide (NBS) in glacial acetic acid at 80-100°C. google.com The resulting 3-bromoquinoline-7-trifluoromethanesulfonate is a key intermediate that can be converted to the target compound.
Table 1: Bromination Reactions for 3-Substituted Quinoline-7-Carboxylic Acid Precursors
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Quinoline-7-carboxylic acid | Br₂, FeBr₃ | Chloroform, 50°C | 3-Bromoquinoline-7-carboxylic acid | 65% | |
| Quinoline-7-trifluoromethanesulfonate | N-Bromosuccinimide (NBS) | Glacial acetic acid, 90°C, 2h | 3-Bromoquinoline-7-trifluoromethanesulfonate | Not specified | google.com |
Carboxamide Formation at Position 7
The final step in many synthetic routes to this compound is the conversion of the carboxylic acid group at position 7 into a primary carboxamide. This is a standard transformation in organic chemistry.
A common and effective method involves a two-step, one-pot procedure. First, the precursor, 3-bromoquinoline-7-carboxylic acid, is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with oxalyl chloride or thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). tandfonline.com The resulting crude acyl chloride is then reacted directly with an ammonia (B1221849) source, such as aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH), to form the desired this compound. tandfonline.com A similar procedure has been documented for the synthesis of unsubstituted quinoline-7-carboxamide (B8736981) from quinoline-7-carboxylic acid. tandfonline.com
Alternatively, modern peptide coupling reagents can be employed for this transformation. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) can facilitate the direct coupling of the carboxylic acid with an amine in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA). koreascience.kr
Synthesis of Key Brominated Quinoline Intermediates
The synthesis of the target molecule relies heavily on the availability of appropriately functionalized quinoline intermediates. The preparation of various 3-bromoquinoline (B21735) derivatives is therefore of significant interest.
Synthesis of 3-Bromoquinoline Derivatives
Beyond the specific precursors for this compound, several general methods exist for the synthesis of 3-bromoquinolines.
A regioselective synthesis of 3-bromoquinoline derivatives can be achieved through a formal [4+2] cycloaddition reaction. This process occurs between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne. acs.orgfigshare.com Another approach involves the treatment of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium, which cyclizes to afford 3-bromoquinoline-2(1H)-thiones. researchgate.net
Table 2: Selected General Synthetic Methods for 3-Bromoquinoline Derivatives
| Method | Starting Materials | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Pyrolysis | Quinoline Hydrobromide Perbromide | Heat (180-200°C) | 3-Bromoquinoline | chemicalbook.comgoogle.com |
| Cycloaddition | Arylmethyl azide, 1-bromoalkyne | Triflic acid (TfOH), DDQ | 3-Bromoquinoline derivatives | acs.orgfigshare.com |
| Cyclization | 2-(2,2-dibromoethenyl)phenyl isothiocyanate | Butyllithium | 3-Bromoquinoline-2(1H)-thione | researchgate.net |
A classic method for preparing 3-bromoquinoline involves the pyrolysis of a quinoline perbromide salt. chemicalbook.comgoogle.com Pyridinium (B92312) perbromide is a stable, solid complex of pyridinium bromide and bromine, which serves as a convenient and safer alternative to handling liquid bromine. wikipedia.orgacs.org The analogous quinoline compound, quinoline hydrobromide perbromide, behaves similarly. wikipedia.org
The synthesis involves heating quinoline hydrobromide perbromide to high temperatures, typically between 180°C and 200°C. chemicalbook.comgoogle.com This pyrolysis reaction yields 3-bromoquinoline. This specific outcome suggests a mechanism that favors substitution at the 3-position under these high-temperature, solvent-free conditions, which differs from the substitution patterns observed in solution-phase electrophilic bromination at lower temperatures.
Quinoline Acid Salt Bromination Protocols
Synthesis of 7-Substituted Quinoline Precursors
The construction of the carboxamide at C-7 requires a precursor bearing a suitable functional group at this position, typically a carboxylic acid or a group that can be converted into it.
7-Hydroxyquinoline is a versatile precursor for introducing functionality at the C-7 position. As mentioned previously, its hydroxyl group can be converted into a trifluoromethanesulfonate (triflate) group. google.com This transformation is achieved by reacting 7-hydroxyquinoline with trifluoromethanesulfonic anhydride (B1165640) in dichloromethane (B109758) at low temperatures. google.com The resulting triflate is an excellent leaving group, which can facilitate further reactions, but in this specific context, it serves as a protecting group during the subsequent C-3 bromination. google.com The hydroxyl group can be regenerated via hydrolysis under alkaline conditions. google.com
Another approach involves the enzymatic halogenation of hydroxyquinolines. A flavin-dependent halogenase, Rdc2, has been shown to selectively chlorinate 7-hydroxyquinoline at the C-8 position to yield 7-hydroxy-8-chloroquinoline. usu.edu While not directly leading to the target compound, this illustrates the potential for biocatalytic derivatization of the 7-hydroxyquinoline scaffold.
| Precursor | Reagent/Method | Product | Purpose/Reference |
| 7-Hydroxyquinoline | Trifluoromethanesulfonic anhydride | Quinoline-7-trifluoromethanesulfonate | Protection for C-3 bromination google.com |
| 7-Hydroxyquinoline | Rdc2 (Flavin-dependent halogenase) | 7-Hydroxy-8-chloroquinoline | Enzymatic derivatization usu.edu |
| 7-Hydroxyquinoline derivatives | Aromatic primary amine | Azo dyes | Synthesis of new compounds derpharmachemica.com |
Direct functionalization at the C-7 position of the quinoline ring is crucial for building the final molecule. Various strategies have been developed to introduce different groups at this position. mdpi.comthieme-connect.comthieme-connect.de
One pathway to a C-7 carboxylic acid involves a Reissert reaction. For instance, a Reissert compound derived from thieno[3,2-f]quinoline reacts with phosphorus pentachloride to produce thieno[3,2-f]quinoline-7-carbonitrile. rsc.org This nitrile can then be hydrolyzed with concentrated hydrochloric acid to afford the corresponding 7-carboxylic acid. rsc.org Although performed on a related heterocyclic system, this demonstrates a classic strategy for introducing a carboxyl group via a nitrile intermediate.
Another route starts with 7-bromoquinoline. This compound can be converted to 7-hydroxyquinoline using a copper(I) oxide-catalyzed reaction in the presence of sodium hydroxide. chemicalbook.com The hydroxyquinoline can then be further functionalized. A more direct route to a carboxylic acid at C-7 is exemplified by the synthesis starting from 6-bromoisatin, which undergoes a Doebner-von Miller-type reaction with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid, a precursor that can be selectively decarboxylated. google.com
Derivatization of 7-Hydroxyquinoline
Synthesis of Carboxamide Functionality
The final key transformation in the synthesis of this compound is the formation of the amide bond at the C-7 position.
The conversion of a carboxylic acid to a carboxamide is a fundamental and widely practiced reaction in organic synthesis. For quinoline systems, this is typically achieved by first activating the carboxylic acid group of a quinoline carboxylic acid precursor, followed by reaction with ammonia or an amine.
One common activation method involves converting the carboxylic acid to an acyl chloride or using peptide coupling reagents. For example, amides of 8-hydroxy-2-methylquinoline-7-carboxylic acid have been prepared, demonstrating the feasibility of this reaction on a closely related scaffold. researchgate.net In another instance, a patent describes a method where a quinoline-7-carboxylate is activated as a succinimidyl ester. google.com This activated intermediate, succinimidyl quinolinecarboxylate, is then condensed with an amine in pyridine (B92270) to furnish the desired amide. google.com This two-step sequence of activation and aminolysis is a robust method for constructing the carboxamide functionality on the quinoline ring. google.comgoogle.comcymitquimica.com
Alternative Carboxamide Introduction Techniques
The conventional approach to forming an amide bond involves activating the corresponding carboxylic acid, in this case, 3-bromoquinoline-7-carboxylic acid, with stoichiometric coupling reagents like thionyl chloride or carbodiimides (e.g., EDC). orgsyn.org However, these methods generate significant chemical waste. orgsyn.org Consequently, research has focused on catalytic, more atom-economical alternatives that directly couple the carboxylic acid with an amine source.
Catalytic Direct Amidation:
Direct amidation methods circumvent the need for stoichiometric activators, with water being the only theoretical byproduct. catalyticamidation.info These reactions are typically catalyzed by either boron-based reagents or transition metal complexes.
Boron-Based Catalysis: Boric acid and its derivatives have emerged as inexpensive, low-toxicity, and effective catalysts for direct amide formation. orgsyn.orgsigmaaldrich.com The mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. organic-chemistry.org Various boronic acids have been shown to catalyze the dehydrative amidation of both aromatic and aliphatic carboxylic acids under mild conditions. organic-chemistry.org For instance, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is reported to be a highly active catalyst for direct amidation at room temperature for a wide range of substrates. organic-chemistry.org
Metal-Based Catalysis: Various metal-based catalysts, including those based on zirconium, titanium, and palladium, have been developed for direct amidation. acs.orgresearchgate.net Zirconium tetrachloride (ZrCl₄) and Cp₂ZrCl₂ have been used, although they often require strictly anhydrous conditions. acs.org These catalysts are particularly useful for their ability to promote the reaction under relatively mild conditions.
The following table compares these alternative techniques for the hypothetical conversion of 3-bromoquinoline-7-carboxylic acid to its amide.
Table 1: Comparison of Alternative Carboxamide Introduction Techniques
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boric Acid | Heat (Toluene, reflux), equimolar reactants | Inexpensive, low toxicity, environmentally benign. orgsyn.orgresearchgate.net | Often requires high temperatures and water removal. acs.org |
| Arylboronic Acids | Room temperature to moderate heat, molecular sieves | Mild reaction conditions, high functional group tolerance. organic-chemistry.org | Catalyst cost may be higher than simple boric acid. |
| Tris(2,2,2-trifluoroethyl) borate | MeCN, equimolar reactants, open to air | Operationally simple, high conversions for diverse substrates. acs.org | Reagent is more specialized than boric acid. |
| Zirconium Catalysts (e.g., ZrCl₄) | Anhydrous conditions, heat | Effective for a range of substrates. | Strict requirement for anhydrous conditions. acs.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of quinoline derivatives, including this compound, has been a focus for the application of these principles, moving away from traditional methods that often involve toxic reagents, harsh conditions, and low yields. imist.maimist.ma
Key Green Strategies:
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often increasing product yields. rsc.orgnih.govresearchgate.net This technique can be applied to various steps in quinoline synthesis, including the formation of the quinoline core and subsequent functionalization. imist.matandfonline.com For example, the synthesis of quinoline-4-carboxylic acids from isatins and ketones is efficiently achieved under microwave irradiation. tandfonline.com
Use of Greener Solvents: Traditional amide bond formations often use solvents like DMF and CH₂Cl₂, which are now recognized as hazardous. A key green approach is their replacement with more environmentally benign solvents such as water, ethanol, or cyclopentyl methyl ether (CPME). researchgate.netnih.govtandfonline.com Enzymatic amidation, for instance, has been successfully performed in CPME, yielding pure products without extensive purification. nih.gov
Catalyst-Free and One-Pot Reactions: Designing synthetic routes that minimize the number of steps and avoid catalysts where possible is a cornerstone of green chemistry. One-pot procedures, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste. researchgate.netimist.ma Several one-pot methods for synthesizing quinoline-4-carboxamides have been reported, often enhanced by green techniques like microwave irradiation or the use of eco-friendly catalysts. imist.maimist.ma In some cases, reactions can proceed efficiently without any catalyst at all. rsc.org
Enzymatic Catalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), offers a highly sustainable method for amide bond formation. nih.gov These reactions are highly selective, operate under mild conditions, and generate minimal waste. The enzymatic coupling of free carboxylic acids with amines in green solvents has been shown to produce diverse amides with excellent yields and purity, presenting a viable green pathway for the synthesis of compounds like this compound. nih.gov
Flow Chemistry: Continuous flow chemistry provides enhanced safety, scalability, and efficiency compared to batch processing. numberanalytics.comresearchgate.net This technique allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. ucd.ieworktribe.com Flow chemistry has been successfully applied to the synthesis of quinolines and could be adapted for the production of this compound, potentially telescoping multiple steps into a single continuous process. ucd.ieucd.ie
Optimization of Reaction Conditions and Yields
The optimization of a chemical reaction is a systematic process aimed at maximizing the product yield and purity while minimizing costs, reaction time, and environmental impact. For the synthesis of this compound, several parameters are critical to control, particularly in the key amidation step and the formation of the quinoline precursor.
Parameters for Optimization:
Catalyst and Ligand Selection: In catalyzed reactions, such as a Suzuki coupling to build the quinoline core or a catalytic amidation, the choice of catalyst and, if applicable, the ligand is crucial. For instance, in palladium-catalyzed reactions, different palladium sources (e.g., PdCl₂(PPh₃)₂) and ligands can dramatically affect conversion and yield. acs.org
Solvent: The solvent affects reactant solubility, reaction rate, and stability of intermediates. Optimization studies often screen a range of solvents to find the ideal medium. For example, in some quinoline syntheses, a switch from less effective solvents to iPrOH or EtOH has been shown to enhance conversion rates significantly. acs.org
Temperature: Temperature control is critical. While higher temperatures can increase reaction rates, they can also lead to the formation of byproducts or degradation of the desired product. acs.org Optimization involves finding the lowest possible temperature at which the reaction proceeds efficiently. Flow chemistry offers superior temperature control compared to batch reactions.
Reactant Stoichiometry and Concentration: The molar ratio of reactants can influence the reaction outcome. While equimolar amounts are ideal for atom economy acs.org, an excess of one reactant may be used to drive the reaction to completion. Reaction concentration is also a key variable; overly dilute solutions may slow the reaction, while highly concentrated mixtures can lead to solubility issues or side reactions. worktribe.com
Reaction Time / Residence Time: In batch synthesis, the reaction must be monitored to determine the point of maximum yield before side reactions become significant. In flow chemistry, the residence time in the reactor is a key parameter that is precisely controlled by adjusting the flow rate and reactor volume to maximize conversion. worktribe.comacs.org
The following interactive table provides a hypothetical example of an optimization study for a catalytic amidation to form this compound, based on typical findings in the literature for similar transformations.
Table 2: Example Optimization of a Catalytic Amidation Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Boric Acid (10) | Toluene | 110 | 24 | 55 |
| 2 | Boric Acid (10) | Xylene | 140 | 12 | 65 |
| 3 | ZrCl₄ (5) | Dichloroethane (anhydrous) | 80 | 18 | 72 |
| 4 | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid (5) | Acetonitrile | 60 | 12 | 85 |
| 5 | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid (5) | Acetonitrile | 25 | 24 | 78 |
| 6 | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid (2.5) | Acetonitrile | 60 | 12 | 84 |
This optimization data suggests that the arylboronic acid catalyst provides the highest yield under milder conditions compared to simple boric acid or zirconium tetrachloride. Entry 6 shows that reducing the catalyst loading to 2.5 mol% still provides an excellent yield, representing an optimized condition that is both efficient and more cost-effective.
Chemical Reactivity and Transformation Studies of 3 Bromoquinoline 7 Carboxamide
Halogen Reactivity at Position 3 (Bromine)
The bromine atom at the 3-position of the quinoline (B57606) ring is a versatile handle for introducing molecular diversity. Its reactivity is influenced by the electronic properties of the quinoline system. The nitrogen atom in the ring acts as an electron-withdrawing group, which deactivates the pyridine (B92270) ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. However, the C3-position, bearing the bromine atom, is susceptible to various transformations, most notably through transition metal-catalyzed cross-coupling reactions and organometallic intermediates.
Nucleophilic Aromatic Substitution Reactions
Direct nucleophilic aromatic substitution (SNAr) of the 3-bromo substituent on a quinoline ring is generally less facile compared to substitutions at the 2- or 4-positions, which are more activated by the ring nitrogen. The electron density at C3 is higher, making it less electrophilic. However, under forcing conditions or with highly nucleophilic reagents, substitution can occur. For instance, reactions of 3-bromoquinolines with ammonia (B1221849) in the presence of a copper catalyst have been shown to yield the corresponding 3-aminoquinolines. Similarly, amination of 3-bromoquinoline (B21735) derivatives with potassium amide in liquid ammonia has been investigated, sometimes leading to rearranged products via didehydroquinoline intermediates.
Cross-Coupling Reactions
The bromine atom at C3 is an excellent substrate for a wide array of palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most powerful methods for C-C bond formation. 3-Bromoquinoline is a common substrate in these reactions, and it is expected that 3-bromoquinoline-7-carboxamide would exhibit similar reactivity. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with heteroaromatic substrates.
Research on the Suzuki-Miyaura coupling of 3-bromoquinoline with various boronic acids and their esters has demonstrated the feasibility of this transformation. For example, the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been optimized using automated systems, highlighting the complexity and importance of condition screening for such reactions. Another study demonstrated the successful coupling of 3-bromoquinoline with 3-pyridylboronic acid.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 3-Bromoquinoline Derivatives This table presents data for reactions involving 3-bromoquinoline as a model for the expected reactivity of this compound.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High | |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the 3-bromoquinoline core can participate in other important cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an organic halide, is used to introduce alkynyl moieties. A study reported the Sonogashira coupling of 3-bromoquinoline with phenylacetylene (B144264), demonstrating the utility of this method for creating extended π-systems.
Organometallic Reagent Mediated Transformations (e.g., Bromine-Magnesium Exchange)
The bromine atom in 3-bromoquinoline can be exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This species then acts as a potent nucleophile that can react with various electrophiles. For example, 3-bromoquinoline has been shown to undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate, and the resulting quinolinyl-magnesium species can be quenched with electrophiles to introduce new functional groups at the 3-position. This two-step sequence provides a powerful alternative to direct nucleophilic substitution or cross-coupling for functionalizing the C3-position.
Reactivity of the Carboxamide Group at Position 7
The carboxamide group at the C7-position is a robust functional group, but it can undergo several characteristic transformations. Its reactivity is primarily centered on the carbonyl carbon and the N-H protons.
The most common reaction of a primary carboxamide is hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heat. The resulting quinoline-7-carboxylic acid is a versatile intermediate in its own right.
The carboxamide group can also be dehydrated to form a nitrile (-C≡N) using standard dehydrating agents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). The resulting 3-bromoquinoline-7-carbonitrile would be a valuable intermediate for further transformations.
Additionally, the Hofmann rearrangement offers a pathway to convert the carboxamide into a primary amine. This reaction involves treating the carboxamide with bromine or another halogen in a basic solution, leading to the formation of 7-amino-3-bromoquinoline with the loss of the carbonyl carbon.
While specific studies detailing these transformations on this compound are not prevalent in the literature, the reactivity patterns of the carboxamide functional group are well-established and would be expected to apply. The interplay between the reactivity of the bromine at C3 and the carboxamide at C7 allows for a range of selective synthetic strategies to produce complex quinoline derivatives.
Amide Hydrolysis and Derivatives
The carboxamide group at the C-7 position is a key site for chemical modification. One of the fundamental reactions of amides is hydrolysis, which converts the amide back to a carboxylic acid. This transformation is typically achieved under acidic or basic conditions with heating. researchgate.net
Under acidic conditions, the carbonyl oxygen of the this compound is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent elimination of ammonia (or an ammonium (B1175870) ion under acidic conditions) yields 3-Bromoquinoline-7-carboxylic acid. researchgate.net Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide anion, which is then protonated by the solvent.
This hydrolysis is a critical transformation, as the resulting carboxylic acid serves as a versatile precursor for other derivatives, such as esters or other amides, through well-established coupling protocols.
Table 1: Illustrative Amide Hydrolysis of this compound
| Reactant | Conditions | Major Product |
| This compound | Aqueous HCl, Heat | 3-Bromoquinoline-7-carboxylic acid |
| This compound | Aqueous NaOH, Heat | Sodium 3-bromoquinoline-7-carboxylate |
Modifications of the Carboxamide Nitrogen Atom
Direct modification of the carboxamide nitrogen atom offers a pathway to a diverse range of N-substituted derivatives. While specific examples for this compound are not extensively documented, general reactions of primary amides can be inferred. These include N-alkylation and N-acylation.
N-alkylation can be achieved by treating the amide with an alkyl halide in the presence of a base. The base deprotonates the amide nitrogen, forming an amidate anion that then acts as a nucleophile. Similarly, N-acylation can introduce a second acyl group onto the nitrogen, forming an imide, by reaction with an acid chloride or anhydride. Such modifications can significantly alter the compound's physical and biological properties. For instance, in related quinoline-4-carboxamide systems, modifications at the amide nitrogen have been explored to modulate biological activity. google.com
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring of this compound is subject to both nucleophilic and electrophilic substitution, with the regiochemical outcome dictated by the electronic properties of the existing substituents.
Nucleophilic Aromatic Substitution: The bromine atom at the C-3 position is a prime site for nucleophilic substitution. This reactivity is common for haloquinolines and can proceed through various mechanisms, including SNAr or transition-metal-catalyzed cross-coupling reactions. uit.noacs.org The electron-withdrawing nature of the quinoline nitrogen and the C-7 carboxamide group enhances the electrophilicity of the carbon-bromine bond, facilitating attack by nucleophiles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (using amines or alcohols), and Sonogashira (using terminal alkynes) reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-3 position. These reactions have been successfully applied to other 3-bromoquinoline derivatives to generate a wide array of functionalized analogs. uit.no
Table 2: Potential Cross-Coupling Reactions at the C-3 Position
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 3-Arylquinoline-7-carboxamide |
| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 3-(Dialkylamino)quinoline-7-carboxamide |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynylquinoline-7-carboxamide |
Electrophilic Aromatic Substitution: The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq The presence of two deactivating groups—the bromo group at C-3 and the carboxamide group at C-7—further deactivates the ring. Electrophilic attack, if it occurs, is predicted to happen on the benzene ring portion of the scaffold. The directing effects would favor substitution at the C-5 and C-8 positions, which are least deactivated. However, forcing conditions would likely be required for such transformations.
Oxidation and Reduction Chemistry of the Quinoline Core
The quinoline core of this compound can undergo both oxidation and reduction reactions, leading to significant structural modifications.
Oxidation: A common oxidation reaction for quinolines is the formation of the corresponding N-oxide by treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid. The resulting this compound N-oxide would exhibit altered reactivity, particularly enhancing the susceptibility of the C-2 and C-4 positions to nucleophilic attack. mdpi.com Under more vigorous oxidative conditions, the aromatic ring system itself could be cleaved, though this is a less controlled transformation.
Reduction: The quinoline ring can be reduced to a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation removes the aromaticity of the pyridine portion of the ring system, introducing a non-planar, saturated heterocyclic structure.
Separately, the carboxamide group can be reduced to an amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This would yield (3-bromoquinolin-7-yl)methanamine. The choice of reducing agent is critical to selectively target either the quinoline ring or the carboxamide group.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: The chemical transformations of this compound are governed by strong regioselective effects.
Nucleophilic Substitution: Reactions involving an external nucleophile will be highly regioselective for the C-3 position, leading to the displacement of the bromide. This is a well-established pattern for 3-haloquinolines. uit.no
Electrophilic Substitution: As discussed, electrophilic attack is directed towards the carbocyclic ring, primarily at the C-5 and C-8 positions, due to the deactivating nature of the substituents and the inherent reactivity of the quinoline nucleus. uoanbar.edu.iq
Dearomative Reactions: Recent advances have shown that dearomative hydroboration of quinolines can be controlled by ligands to achieve regioselective borylation at either the 5,6- or 5,8-positions, offering a modern approach to functionalization. nih.gov
Stereoselectivity: Stereoselectivity becomes a key consideration primarily in reduction reactions.
Reduction of the Quinoline Core: The formation of 1,2,3,4-tetrahydroquinoline introduces a saturated ring. If a substituent were present at C-2 or C-4, a chiral center would be created, and the stereoselectivity of the reduction would become important. The use of chiral catalysts could, in principle, afford enantiomerically enriched products.
Asymmetric Catalysis: In transition-metal-catalyzed cross-coupling reactions, the use of chiral ligands can induce stereoselectivity if the reaction creates a chiral center, for example, in the formation of atropisomers with bulky groups at the 3-position.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-Bromoquinoline-7-carboxamide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and confirm the substitution pattern.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline (B57606) core and the two amide protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the quinoline ring, and the carboxamide group. The aromatic protons would typically appear in the range of δ 7.5–9.5 ppm. hw.ac.ukmnstate.edu The two protons of the -NH₂ group are expected to present as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature. hw.ac.uk
The proton at position 4 (H-4) is expected to be significantly deshielded due to its proximity to the ring nitrogen and the C-3 bromine, likely appearing at a high chemical shift. The H-2 proton would also be downfield. The protons on the carbocyclic ring (H-5, H-6, H-8) will have shifts determined by the C-7 carboxamide group. Specifically, H-8 and H-6, being ortho to the carboxamide, would be most affected.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms of the molecule, as there is no molecular symmetry. orgchemboulder.com The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165–170 ppm. ceitec.cz The carbon atom bonded to bromine (C-3) would be shifted to a lower field than an unsubstituted carbon but may be less deshielded than might be expected due to the "heavy atom effect". The carbons of the quinoline ring will appear in the aromatic region (δ 115–150 ppm). ceitec.cz Carbons adjacent to the nitrogen atom (C-2 and C-8a) are typically found at higher chemical shifts. figshare.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~9.0 | ~151 |
| C3 | - | ~122 |
| C4 | ~8.8 | ~139 |
| C4a | - | ~129 |
| C5 | ~8.2 | ~128 |
| C6 | ~7.8 | ~125 |
| C7 | - | ~135 |
| C8 | ~8.5 | ~129 |
| C8a | - | ~148 |
| C=O | - | ~168 |
| NH₂ | broad, ~7.5-8.0 | - |
To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would reveal correlations between adjacent protons on the ring system, such as H-5 with H-6, and H-2 with H-4 (a weak, long-range coupling might be observed). This helps to trace the connectivity of the proton network within the two rings of the quinoline core.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). beilstein-journals.orgambeed.com This allows for the unambiguous assignment of protonated carbons (C-2, C-4, C-5, C-6, C-8) once the proton signals have been identified.
Correlations from H-2 and H-4 to the brominated carbon (C-3) and the bridgehead carbon (C-4a).
Correlations from H-6 and H-8 to the carbonyl carbon (C=O), confirming the position of the carboxamide group at C-7.
Correlations from the amide protons (NH₂) to the carbonyl carbon and to C-7.
Amides can exhibit restricted rotation around the carbon-nitrogen bond due to the partial double bond character of the C-N bond. In this compound, this could lead to rotational isomerism (atropisomerism) if the barrier to rotation around the C(7)-C(O) single bond is sufficiently high.
Dynamic NMR studies, involving recording spectra at variable temperatures, could probe this phenomenon. arizona.edu At low temperatures, if the rotation is slow on the NMR timescale, the two amide protons could become chemically non-equivalent and appear as two distinct broad singlets. Similarly, the protons ortho to the carboxamide group (H-6 and H-8) might also show broadening or splitting into separate signals for each rotamer. As the temperature is increased, these separate signals would broaden, coalesce into a single broad peak, and then sharpen into an averaged signal as the rate of rotation increases. libretexts.org Such a study would provide valuable information on the conformational dynamics and the energy barrier for rotation.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₇BrN₂O), the theoretical exact mass can be calculated. A key feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). savemyexams.commsu.edu Consequently, the molecular ion will appear as a pair of peaks (the M and M+2 peaks) of almost equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Isotope Composition | Calculated m/z |
| [C₁₀H₇BrN₂O + H]⁺ | Composed of ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br | 250.9818 |
| [C₁₀H₇BrN₂O + H]⁺ | Composed of ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁸¹Br | 252.9797 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting fragment ions. This helps to piece together the molecule's structure. researchgate.netnetascientific.com For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules from the carboxamide group and cleavages within the quinoline ring system.
Predicted fragmentation patterns include:
Loss of ammonia (B1221849) (NH₃): A fragment corresponding to [M-NH₃]⁺.
Loss of the carboxamide radical (•CONH₂): A fragment corresponding to [M-CONH₂]⁺.
Loss of carbon monoxide (CO): Following the initial loss of •NH₂, the resulting ion could lose CO.
Cleavage of the quinoline ring: The stable heterocyclic ring can also undergo characteristic cleavages, although this often requires higher energy.
Analyzing these fragmentation pathways provides corroborating evidence for the proposed structure elucidated by NMR.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its quinoline core, the carboxamide group, and the carbon-bromine bond. The carboxamide group, in particular, gives rise to several distinct and strong absorptions. The C=O stretching vibration (Amide I band) is anticipated to appear as a strong peak, typically in the range of 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1600-1640 cm⁻¹. Furthermore, the N-H stretching vibrations of the primary amide would likely be observed as two bands in the 3100-3500 cm⁻¹ region. The quinoline ring itself will contribute a series of complex bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=C and C=N stretching vibrations, as well as various in-plane and out-of-plane C-H bending vibrations. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range, though it may be weak and difficult to assign definitively without comparative studies.
Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400, ~3200 | Medium-Strong | N-H asymmetric and symmetric stretching (Amide) |
| ~3050 | Medium-Weak | Aromatic C-H stretching |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1610 | Medium | N-H bending (Amide II) |
| ~1580, ~1470 | Medium-Weak | Quinoline ring C=C and C=N stretching |
| ~830 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| ~600 | Weak-Medium | C-Br stretching |
Note: This is a predictive table. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the quinoline ring vibrations. The symmetric "breathing" modes of the aromatic system, typically found in the 1000-1400 cm⁻¹ region, should be prominent. The C=O stretch of the amide group, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C-Br stretching vibration may be more easily observable in the Raman spectrum compared to the FT-IR.
Predicted Raman Spectral Data for this compound
| Predicted Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Medium | Aromatic C-H stretching |
| ~1615 | Weak | N-H bending (Amide II) |
| ~1570 | Strong | Quinoline ring stretching |
| ~1380 | Strong | Quinoline ring breathing mode |
| ~1020 | Medium | Quinoline ring breathing mode |
| ~600 | Medium | C-Br stretching |
Note: This is a predictive table. Actual experimental values may vary.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. As no crystallographic data for this compound has been published, the following sections are based on general principles and data from analogous structures.
Crystal Growth Strategies for this compound
Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. For a compound like this compound, several strategies could be employed. Slow evaporation of a saturated solution is a common and straightforward method. The choice of solvent is crucial; solvents such as ethanol, acetone, or mixtures containing dimethylformamide (DMF) might be suitable, given the likely polarity of the molecule. Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, is another effective technique. For instance, a solution of the compound in a polar solvent like DMF could be exposed to the vapor of a less polar solvent like diethyl ether. The planarity of the quinoline ring and the hydrogen-bonding capability of the carboxamide group suggest that π-π stacking and hydrogen bonding will be significant intermolecular forces influencing crystal packing.
Crystallographic Data Interpretation
While a specific crystal structure is not available, we can predict key structural features based on related compounds. The quinoline ring system is expected to be essentially planar. The carboxamide group may be co-planar with the quinoline ring to maximize conjugation, or it could be twisted at an angle due to steric hindrance or crystal packing forces. Intermolecular hydrogen bonds involving the amide N-H protons and the carbonyl oxygen are highly probable, likely forming dimers or extended chains which would be a dominant feature of the crystal packing. Halogen bonding, involving the bromine atom, is also a possibility that could influence the supramolecular architecture.
Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such molecules |
| Key Bond Lengths | C-Br: ~1.90 Å; C=O: ~1.24 Å; C-N (amide): ~1.33 Å |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
Note: This is a predictive table based on analogous structures. Actual experimental data would be required for confirmation.
Computational and Theoretical Chemistry of 3 Bromoquinoline 7 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of 3-Bromoquinoline-7-carboxamide at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's structure and energetics.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.trbohrium.com For a molecule like this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are effective for optimizing the molecular geometry and analyzing its electronic properties. dergipark.org.triosrjournals.org
Geometry optimization performed with a basis set such as 6-311++G(d,p) would predict the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. scholarsresearchlibrary.com This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the quinoline (B57606) ring system and the orientation of the carboxamide group relative to the ring are key structural features determined through these calculations.
Electronic structure analysis through DFT provides insights into the molecule's reactivity and spectroscopic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies regions that are rich or deficient in electrons, which is crucial for understanding intermolecular interactions. acs.org
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT
| Parameter | Atom Pair/Trio | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length (Å) | C3-Br | ~1.90 |
| Bond Length (Å) | C7-C(O) | ~1.50 |
| Bond Length (Å) | C=O | ~1.24 |
| Bond Length (Å) | C(O)-N | ~1.35 |
| Bond Angle (°) | C2-C3-Br | ~120.5 |
| Bond Angle (°) | C8-C7-C(O) | ~121.0 |
| Dihedral Angle (°) | C6-C7-C(O)-N | ~30.0 |
Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar aromatic compounds. Actual values would be derived from specific calculations on this compound.
Ab Initio Calculations for Electron Correlation Energies
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.gov While DFT incorporates electron correlation through an approximate exchange-correlation functional, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide more systematic ways to account for electron correlation. researchgate.net
Electron correlation is the interaction between electrons, and the correlation energy is defined as the difference between the exact non-relativistic energy of the system and the energy from the Hartree-Fock (HF) approximation. researchgate.net Accurately calculating this energy is crucial for obtaining precise results, especially for properties that are sensitive to electron-electron interactions.
MP2 calculations are often a good starting point for including electron correlation beyond the HF level and can be effective for describing dispersion forces. researchgate.net For higher accuracy, the CCSD(T) method, often referred to as the "gold standard" of quantum chemistry, is employed. It includes single, double, and a non-iterative treatment of triple excitations, providing a very accurate description of electron correlation. However, these methods are computationally much more demanding than DFT, limiting their application to smaller molecules or requiring significant computational resources for a molecule of this size. For this compound, such calculations would serve as a benchmark to validate the results obtained from more cost-effective DFT methods.
Basis Set Selection and Level of Theory Considerations
The choice of basis set and level of theory is a critical decision in any quantum chemical calculation, representing a trade-off between accuracy and computational cost. umich.edu A basis set is a set of mathematical functions used to build molecular orbitals.
For a molecule containing a heavy atom like bromine and heteroatoms like nitrogen and oxygen, the basis set must be sufficiently flexible. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. dergipark.org.trdergipark.org.tr The notation indicates:
6-311G : A split-valence basis set where core orbitals are described by one function and valence orbitals are described by three functions of different sizes.
+ : The addition of diffuse functions, which are important for describing anions, lone pairs, and weak interactions. Two plus signs (++) indicate that diffuse functions are also added to hydrogen atoms.
(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for more flexibility in the shape of the orbitals and are essential for accurately describing chemical bonds. stackexchange.com
Dunning's correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, are another popular choice, designed to systematically converge towards the complete basis set limit. stackexchange.com For heavy elements like bromine, effective core potentials (ECPs) such as LANL2DZ may be used to replace the core electrons, reducing computational cost while maintaining accuracy for valence electron properties. researchgate.net
Prediction and Validation of Spectroscopic Parameters
Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental data or, in some cases, stand in for experiments that are difficult to perform.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry that aids in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors and is typically employed with DFT, for instance, at the B3LYP/6-311+G(d,p) level. researchgate.net
The process involves first optimizing the molecular geometry and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
For this compound, ¹H and ¹³C NMR chemical shifts can be predicted. The calculations would account for the complex electronic environment of each nucleus, arising from the aromatic quinoline system, the electron-withdrawing bromine atom, and the amide functional group. Comparing these predicted shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. nih.gov
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) (Illustrative) | Notes |
|---|---|---|
| H2 | ~8.9 - 9.2 | Deshielded by adjacent N and C3-Br |
| H4 | ~8.3 - 8.6 | Deshielded by adjacent N |
| H5, H6, H8 | ~7.5 - 8.2 | Aromatic protons |
| -NH₂ | ~7.0 - 8.0 (broad) | Amide protons, position is solvent dependent |
| C=O | ~165 - 170 | Amide carbonyl carbon |
| C3 | ~120 - 125 | Carbon attached to Bromine |
| C2, C4, C5, C6, C7, C8, C8a, C4a | ~120 - 150 | Quinoline ring carbons |
Note: These are estimated chemical shift ranges based on general principles and calculations for similar structures. Actual values depend on the specific level of theory, basis set, and solvent model used in the calculation.
Calculated Vibrational Frequencies (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. scholarsresearchlibrary.com Quantum chemical calculations can predict these vibrational frequencies, their intensities (for IR), and their activities (for Raman). iosrjournals.org
These calculations are typically performed at the same level of theory used for geometry optimization, such as B3LYP with a 6-31+G(d,p) basis set. iosrjournals.org The calculation yields a set of harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and imperfections in the theoretical model. To improve agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). iosrjournals.org
For this compound, the calculated vibrational spectrum would show characteristic peaks for the different functional groups. A detailed analysis of the potential energy distribution (PED) can be used to assign the calculated frequencies to specific vibrational modes, such as C=O stretching, N-H stretching and bending, C-Br stretching, and various quinoline ring deformation modes. dergipark.org.trmdpi.com
Table 3: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Expected IR/Raman Activity |
|---|---|---|
| N-H asymmetric stretch | ~3500 | Strong IR |
| N-H symmetric stretch | ~3380 | Strong IR |
| C-H aromatic stretch | 3100 - 3000 | Medium IR, Strong Raman |
| C=O stretch (Amide I) | ~1680 | Very Strong IR |
| N-H bend (Amide II) | ~1620 | Strong IR |
| C=C/C=N ring stretch | 1600 - 1400 | Strong-Medium IR & Raman |
| C-N stretch | ~1300 | Medium IR |
| C-Br stretch | ~650 | Medium IR |
Note: These frequencies are illustrative and based on typical values for the respective functional groups. scholarsresearchlibrary.commdpi.comresearchgate.net The exact values would result from specific calculations and may be scaled for better comparison with experimental spectra.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally indicates higher reactivity. rsc.orguantwerpen.be
For quinoline derivatives, Density Functional Theory (DFT) calculations are commonly used to determine the energies and distributions of these frontier orbitals. rsc.orgnih.gov The distribution of HOMO and LUMO provides insight into the reactive sites of the molecule. uantwerpen.be For instance, in many quinoline derivatives, the HOMO is often localized on the quinoline π-system, while the LUMO's character can be influenced by substituents.
For this compound, the electron-withdrawing nature of the bromine atom at the 3-position and the carboxamide group at the 7-position is expected to lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and thus, higher chemical reactivity and kinetic lability. The HOMO would likely be distributed over the electron-rich quinoline ring system, while the LUMO may have significant contributions from the regions around the bromine and carboxamide substituents.
Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Quinoline Derivatives from DFT Studies
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Quinoline | DFT | - | - | 4.81 | uantwerpen.be |
| 8-Hydroxy-2-methyl quinoline | DFT | - | - | 4.27 | uantwerpen.be |
| 5,7-Dichloro-8-hydroxy-2-methyl quinoline | DFT | - | - | 4.08 | uantwerpen.be |
| 2-Methyl-4-phenyl-6-(pyridin-3-yl)quinoline-3-carboxamide (6q) | B3LYP/6-31G'(d,p) | -5.992 | -2.610 | 3.382 | rsc.org |
| N-(4-aminophenyl)-2-methyl-4-phenylquinoline-3-carboxamide (6t) | B3LYP/6-31G'(d,p) | -5.584 | -1.944 | 3.640 | rsc.org |
This table presents data from various computational studies on quinoline derivatives to illustrate the range of HOMO-LUMO gaps. The specific values for this compound would require dedicated DFT calculations.
Reaction Mechanism Elucidation through Computational Transition State Theory
Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework for understanding and calculating the rates of chemical reactions. wikipedia.org It postulates that reactants proceed to products through a high-energy intermediate state known as the transition state (TS). wikipedia.org Computational chemists use methods like DFT to locate the geometry of the transition state on the potential energy surface. A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Computational studies on quinoline derivatives have successfully employed TST to elucidate reaction mechanisms. For example, a DFT study on the oxidative hydroxylation of quinoline by the enzyme Quinoline 2-oxidoreductase modeled the reaction's transition state. nih.gov The calculations identified the C2 position of quinoline as the preferred site of interaction and confirmed a transition state structure with an imaginary frequency of -104.5 cm⁻¹. nih.gov This study supported a concerted reaction mechanism involving hydride transfer. nih.gov
Another computational investigation into the Ir(III)-catalyzed amidation of quinoline N-oxide used DFT to explain the observed regioselectivity. acs.org By calculating the activation energies for different pathways, the study concluded that C8-amidation was kinetically favored over C2-amidation due to a significantly lower activation barrier. acs.org
For this compound, TST could be instrumental in predicting its reactivity in various chemical transformations. For instance, in nucleophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, TST calculations could model the transition state, determine the activation energy, and predict the reaction rate. Similarly, reactions involving the carboxamide group, such as hydrolysis or amide coupling, could be mechanistically detailed. The electronic effects of the bromo and carboxamide substituents would be critical in stabilizing or destabilizing potential transition states, thereby dictating the preferred reaction pathways.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational dynamics and intermolecular interactions. mdpi.com
In the context of quinoline carboxamides, MD simulations have been extensively used to understand their conformational preferences and their interactions with biological targets. mdpi.comeui.eunih.gov A notable study performed 100 ns MD simulations on quinoline-3-carboxamide (B1254982) derivatives bound to various protein kinases. mdpi.com The simulations revealed that the protein-ligand complexes were generally stable, but the ligand itself could undergo conformational changes, primarily through the free rotation of the C-N amide bond. mdpi.com This flexibility was found to be dependent on the rigidity of the protein's binding site. mdpi.com
Another study on quinoline-4-carboxamide derivatives as potential DNA intercalating agents used MD simulations to confirm the stability of the compound's interaction within the DNA structure. eui.eu
For this compound, MD simulations would be invaluable for understanding its conformational landscape. The molecule possesses rotational freedom around the bond connecting the carboxamide group to the quinoline ring. MD simulations could reveal the preferred dihedral angles and the energy barriers between different conformations. When studying its potential interaction with a biological target, such as an enzyme or receptor, MD simulations could assess the stability of the binding pose, map key intermolecular interactions (like hydrogen bonds and halogen bonds), and calculate binding free energies.
Table 2: Representative Parameters from MD Simulations of Quinoline Carboxamide Derivatives
| System | Software/Force Field | Simulation Time | Key Findings | Reference |
| Quinoline-3-carboxamide (6f) with ATM Kinase | NAMD/CHARMM36 | 100 ns | Stable protein-ligand complex; conformational interconversion of the ligand observed. | mdpi.com |
| Quinoline-3-carboxamide (6f) with PI3Kγ Kinase | NAMD/CHARMM36 | 100 ns | Stable complex; restricted rotation of the amide C-N bond due to a rigid binding site. | mdpi.com |
| Quinoline-4-carboxamide (3d) with ctDNA | Not Specified | Not Specified | Confirmed stable intercalation and interaction with calf thymus DNA. | eui.eu |
| N,2-diphenyl-6-(aryl)quinoline-4-carboxamide (7a) with PDK1 | Not Specified | Not Specified | Confirmed stability of the compound within the protein's active site. | nih.gov |
This table highlights typical parameters and findings from MD simulations on related molecules, providing a basis for what could be expected from similar studies on this compound.
Development of Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, untested compounds, thereby guiding the design of molecules with enhanced properties. researchgate.net
QSAR studies are prevalent in the field of quinoline chemistry for drug discovery. For example, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for quinoline-based derivatives as antimalarial agents. nih.gov These models identified that steric, electrostatic, and hydrophobic features were crucial for activity and showed good predictive power. nih.gov Similarly, QSAR models have been built for quinolinone-based thiosemicarbazones as antituberculosis agents, revealing that van der Waals volume and electron density were pivotal for their biological activity. nih.gov These models successfully guided the design of new, more potent compounds. nih.gov
For this compound, developing a QSRR model would require a dataset of structurally related analogues with measured reactivity data (e.g., reaction rates or equilibrium constants for a specific reaction). Molecular descriptors for each compound, such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges derived from DFT), steric parameters (e.g., molecular volume), and topological indices, would be calculated. Statistical methods, ranging from multiple linear regression to machine learning algorithms, would then be used to build a predictive model. Such a model could elucidate the structural requirements for a desired reactivity profile, for instance, identifying which substituents and in which positions on the quinoline core would enhance the rate of a particular chemical transformation.
Table 3: Statistical Parameters from Representative QSAR Studies on Quinoline Derivatives
| Model Type | Target | q² | r² | r²_pred | Key Descriptors/Fields | Reference |
| CoMFA | Antimalarial (PfLDH) | 0.70 | 0.80 | 0.63 | Steric, Electrostatic | nih.gov |
| CoMSIA | Antimalarial (PfLDH) | 0.69 | 0.79 | 0.61 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |
| HQSAR | Antimalarial (PfLDH) | 0.80 | 0.80 | 0.72 | Atom contributions, Connections | nih.gov |
| QSAR | Antituberculosis | 0.83 (R²) | - | - | van der Waals volume, Electron density, Electronegativity | nih.gov |
q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the external test set. This table shows the statistical validity of QSAR models for related quinoline systems.
Synthesis and Chemical Exploration of 3 Bromoquinoline 7 Carboxamide Derivatives and Analogues
Design Principles for Structural Modification
The structural modification of 3-bromoquinoline-7-carboxamide is guided by several key design principles aimed at tuning its physicochemical and biological properties. The quinoline (B57606) core itself is a privileged scaffold in medicinal chemistry, and functionalization at its various positions can lead to compounds with diverse pharmacological activities. nih.gov
The bromine atom at the 3-position is a particularly attractive site for modification. Its presence allows for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents. This strategic placement facilitates the exploration of the chemical space around the quinoline core, which can be crucial for optimizing interactions with biological targets. researchgate.net For instance, the introduction of different aryl or alkyl groups can influence the molecule's lipophilicity and steric profile.
The carboxamide group at the 7-position offers another handle for derivatization. Modification of this group can impact hydrogen bonding capabilities, solubility, and metabolic stability. The synthesis of a series of 2-substituted quinoline 6-carboxamides has demonstrated that variations in the amide substituent can significantly affect biological activity. jst.go.jp This highlights the importance of exploring different amide derivatives to fine-tune the molecule's properties.
Diversification Strategies at the Bromine Position via Cross-Coupling
The bromine atom at the 3-position of the this compound scaffold is readily amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse chemical moieties.
One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of the bromoquinoline with a boronic acid or boronic ester. researchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. For example, 3-bromoquinoline (B21735) has been successfully coupled with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester. researchgate.net
The Sonogashira coupling, which pairs the bromoquinoline with a terminal alkyne, is another valuable tool for diversification. This reaction has been demonstrated on a gram scale with 3-bromoquinoline and phenylacetylene (B144264) under transition-metal-free conditions, showcasing a highly efficient method for introducing alkynyl groups. researchgate.net
The Ullmann-type coupling reaction provides a means to form carbon-oxygen bonds. For instance, 3-bromoquinoline can react with 1-butanol (B46404) in the presence of a copper catalyst and a specific ligand to yield 3-butoxyquinoline. tcichemicals.com This reaction offers a pathway to introduce alkoxy substituents.
Below is a table summarizing these diversification strategies:
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst, base | Aryl/heteroaryl substituted quinoline | researchgate.net |
| Sonogashira | Terminal alkyne | PPh3, Cs2CO3/NEt3 | Alkynyl substituted quinoline | researchgate.net |
| Ullmann-type | Alcohol | Copper(I) iodide, ligand, base | Alkoxy substituted quinoline | tcichemicals.com |
Chemical Space Exploration through Carboxamide Modifications
The carboxamide group at the 7-position of the quinoline ring provides a rich site for chemical modification, allowing for the exploration of a broad chemical space. The synthesis of various quinoline carboxamide derivatives has been a subject of interest, with studies showing that modifications to this functional group can lead to a range of biological activities. researchgate.netresearchgate.net
One common approach to modify the carboxamide is through the condensation of the corresponding quinoline carboxylic acid with a variety of amines. This can be achieved using standard peptide coupling reagents. For example, a series of novel quinoline-6-carboxamides were synthesized by reacting the carboxylic acid with various amine derivatives in the presence of a base and a coupling agent. researchgate.net
Furthermore, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups. For instance, the carboxylic acid can be reduced to an alcohol or converted to an ester. The synthesis of 2-substituted quinoline 6-carboxamides involved the initial formation of the carboxylic acid, which was then coupled with different amines to produce a library of derivatives. jst.go.jp
The following table outlines some of the potential modifications of the carboxamide group:
| Starting Material | Reagents | Product | Reference |
| Quinoline-7-carboxylic acid | Various amines, coupling agent, base | N-substituted quinoline-7-carboxamides | researchgate.net |
| Quinoline-7-carboxamide (B8736981) | Acid or base | Quinoline-7-carboxylic acid | jst.go.jp |
| Quinoline-7-carboxylic acid | Reducing agent | (Quinolin-7-yl)methanol | |
| Quinoline-7-carboxylic acid | Alcohol, acid catalyst | Alkyl quinoline-7-carboxylate |
Synthesis of Quinoline Core Functionalized Analogues
The functionalization of the quinoline core of this compound allows for the synthesis of a wide array of analogues with potentially enhanced properties. Various synthetic methods can be employed to introduce substituents at different positions of the quinoline ring system. nih.gov
The synthesis of substituted quinolines can be achieved through classical methods such as the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction. rsc.org These methods typically involve the cyclization of appropriately substituted anilines and other precursors to construct the quinoline scaffold. For instance, a modified Gould-Jacobs reaction using a substituted aniline (B41778) can be used to introduce substituents onto the benzene (B151609) portion of the quinoline ring.
Modern synthetic techniques, such as transition metal-catalyzed reactions, offer efficient ways to functionalize the quinoline core. For example, palladium-catalyzed C-H activation can be used to introduce functional groups directly onto the quinoline ring. thieme-connect.com Additionally, the use of mixed lithium-magnesium reagents has been shown to be effective for the functionalization of 7-chloroquinolines, suggesting a potential route for introducing substituents at various positions on the quinoline core of the target molecule. durham.ac.uk
The synthesis of 3-methoxyquinoline-7-carboxylic acid has been achieved through a palladium-catalyzed borylation of a bromoquinoline carboxylate followed by methoxylation, demonstrating a method for late-stage functionalization of the quinoline scaffold.
Preparation of Polycyclic Systems Containing the this compound Scaffold
The this compound scaffold can serve as a precursor for the synthesis of more complex polycyclic systems. The strategic placement of the bromine atom and the carboxamide group allows for intramolecular cyclization reactions to form fused ring systems.
A notable example of this is the synthesis of isocryptolepine, an antimalarial natural product, which was prepared from 3-bromoquinoline. thieme-connect.com The key step in this synthesis was a Suzuki-Miyaura cross-coupling reaction followed by a palladium-initiated intramolecular C-H activation and C-N bond formation. thieme-connect.com This strategy could be adapted to the this compound scaffold to generate novel indolo[3,2-c]quinoline derivatives.
The reaction would involve the coupling of this compound with an appropriate aminophenylboronic acid derivative. The resulting intermediate could then undergo an intramolecular cyclization to form the polycyclic system. This approach highlights the potential of the this compound scaffold as a building block for the construction of complex, multi-ring structures with potential biological activity.
Furthermore, the synthesis of pyrrolo[3,4-b]quinoline-1,3-diones has been achieved through a palladium-catalyzed aminocarbonylation/carbonylative cyclization sequence starting from 3-bromo-2-iodoquinoline. researchgate.net This demonstrates another pathway for the construction of polycyclic systems from functionalized quinolines.
Stereochemical Control in Derivative Synthesis
Achieving stereochemical control in the synthesis of derivatives of this compound is crucial when aiming to create compounds with specific three-dimensional structures, which can be critical for their interaction with chiral biological targets. While direct studies on the stereochemical control of this compound derivatives are limited, principles can be drawn from related quinoline chemistries.
One approach to introduce stereocenters is through the use of chiral auxiliaries. For instance, in the synthesis of chiral building blocks, Evans oxazolidinones can be employed to direct the stereochemical outcome of a reaction. The carboxylic acid group, which can be derived from the carboxamide, can be used to attach a chiral auxiliary, which would then control the stereochemistry of subsequent reactions.
Asymmetric catalysis is another powerful tool for establishing stereocenters. For example, rhodium-catalyzed hydrogenation can be used to create chiral centers with high enantioselectivity. The carboxylic acid group on the quinoline scaffold can coordinate to the metal catalyst, influencing the stereochemical outcome of the reaction.
Furthermore, the synthesis of optically active 4-carbinol quinolines has been reported through a two-step approach involving the use of mixed lithium-magnesium intermediates. durham.ac.uk This suggests that stereocenters can be introduced at various positions on the quinoline ring through carefully designed synthetic routes. The enantiomeric excess of the resulting chiral compounds can be validated using techniques such as chiral High-Performance Liquid Chromatography (HPLC).
Applications in Chemical Methodologies and Materials Science
3-Bromoquinoline-7-carboxamide as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate is primarily derived from the presence of the bromine atom at the 3-position. Halogenated heterocycles are crucial building blocks in organic synthesis, serving as precursors for a wide array of chemical transformations. mdpi.com The bromo group in 3-bromoquinolines is a versatile handle for introducing molecular complexity through various cross-coupling reactions.
Modern synthetic methods for creating quinoline (B57606) derivatives often involve multicomponent reactions or the functionalization of a pre-existing quinoline core. rsc.orgresearchgate.net The regioselective synthesis of 3-bromoquinoline (B21735) derivatives has been achieved through methods like the formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes. acs.orgacs.org Such strategies provide access to the 3-bromoquinoline scaffold, which can then be further elaborated.
The bromine atom at the C3 position can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. acs.orgbeilstein-journals.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of substituted quinoline derivatives. For instance, a Suzuki-Miyaura coupling could introduce a variety of aryl or heteroaryl groups at the 3-position, while a Sonogashira coupling would allow for the introduction of alkyne functionalities. beilstein-journals.orgmdpi.com
The 7-carboxamide group, on the other hand, offers another site for chemical modification. While generally more stable than the bromo group, the amide can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine under specific conditions. smolecule.com These transformations open up further avenues for derivatization, such as esterification, amidation with different amines, or further functionalization of the resulting amino group. The synthesis of various substituted quinoline-2-carboxamides and quinoline-5-carboxamides has been reported, highlighting the utility of the carboxamide moiety in generating compound libraries. mdpi.comijper.orgnih.gov
Table 1: Potential Cross-Coupling Reactions at the 3-Position of this compound
| Cross-Coupling Reaction | Reagent | Resulting Functional Group | Potential Application |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid/ester | Aryl/heteroaryl | Synthesis of biaryl compounds for medicinal or materials applications. |
| Sonogashira | Terminal alkyne | Alkynyl | Introduction of rigid linkers for materials or probes. |
| Buchwald-Hartwig | Amine | Amino | Synthesis of aminoquinoline derivatives with potential biological activity. |
| Heck | Alkene | Alkenyl | Formation of carbon-carbon double bonds for further functionalization. |
| Stille | Organostannane | Various organic groups | Versatile C-C bond formation. |
This table represents potential reactions based on the known reactivity of bromo-substituted heterocycles.
Contributions to Methodological Advancements in Organic Synthesis
The unique bifunctional nature of this compound makes it a valuable substrate for the development and optimization of new synthetic methodologies. The presence of two distinct reactive sites allows for the exploration of selective and orthogonal functionalization strategies. For example, reaction conditions could be fine-tuned to selectively react at the C3-Br bond while leaving the C7-carboxamide group intact, or vice-versa.
The development of regioselective C-H functionalization of quinolines is a highly active area of research, aiming for more atom- and step-economical syntheses. rsc.orgmdpi.com While direct C-H functionalization of the quinoline core is an attractive strategy, the presence of the bromo and carboxamide groups in this compound can direct or influence further substitutions, providing a platform to study the directing group effects in C-H activation/functionalization reactions. acs.org
Furthermore, quinoline carboxamides have been investigated as ligands in catalysis. rsc.orgresearchgate.netchemrxiv.org The nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the carboxamide group can act as coordination sites for metal centers. google.com By synthesizing derivatives of this compound, researchers can create a library of potential ligands with varying steric and electronic properties at the 3-position, which could be screened for their efficacy in various catalytic transformations, such as CO2 hydrogenation or formic acid dehydrogenation. researchgate.netchemrxiv.org
Exploration in the Design of Novel Chemical Entities
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. mdpi.comrsc.org Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. researchgate.netarabjchem.orgrsc.org The functional groups on this compound provide clear vectors for chemical elaboration in the design of new therapeutic agents.
The 3-position of the quinoline ring is a key site for modification in the development of various bioactive molecules. For example, quinoline-3-carboxamides (B1200007) have been studied as inhibitors of certain kinases. mdpi.com The ability to functionalize the 3-position of this compound through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents.
The 7-carboxamide moiety is also a common feature in bioactive molecules, often contributing to target binding through hydrogen bonding interactions. acs.org The synthesis of fused tetracyclic quinolines with a carboxamide side chain has yielded potent topoisomerase inhibitors. acs.org Therefore, this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.
Potential in Advanced Materials Chemistry
Quinoline derivatives are of significant interest in materials science due to their photophysical and electronic properties. researchgate.netarabjchem.org They have been utilized in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors. numberanalytics.com The extended π-system of the quinoline ring, which can be further modulated by substituents, is key to these applications.
The structure of this compound suggests its potential as a building block for advanced materials. The bromo group at the 3-position can be used to polymerize or graft the molecule onto surfaces through cross-coupling reactions. This could lead to the creation of patterned surfaces with specific chemical and physical properties. For example, surfaces functionalized with this molecule could exhibit unique wetting or adhesive characteristics.
Furthermore, the introduction of various functional groups at the 3-position via the bromo handle can be used to tune the electronic properties of the quinoline core. This could be exploited in the design of novel organic semiconductors. The carboxamide group at the 7-position can promote intermolecular hydrogen bonding, which can influence the self-assembly and packing of the molecules in the solid state, a critical factor for charge transport in organic electronic devices. While specific studies on this compound for these applications are not yet widely reported, the foundational chemistry of quinoline-based materials suggests a promising future for this compound and its derivatives in materials science. arabjchem.org
Q & A
Q. Q1. What are the standard synthetic routes for 3-Bromoquinoline-7-carboxamide, and how can reaction conditions influence regioselectivity?
A1. The synthesis of this compound typically involves bromination of a quinoline precursor. For example, bromination using N-bromosuccinimide (NBS) in polar solvents like chloroform or DMF under controlled temperatures (25–60°C) is common . Regioselectivity is influenced by substituent directing effects: electron-donating groups (e.g., -NH₂, -OH) on the quinoline ring can direct bromination to specific positions. Reaction optimization might involve adjusting solvent polarity, temperature, and stoichiometry of brominating agents to minimize by-products like di-brominated derivatives . Characterization via HPLC and NMR is critical to confirm regiochemical outcomes .
Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
A2. Key techniques include:
- NMR (¹H/¹³C): To confirm bromine placement and carboxamide functionality. Coupling patterns in aromatic regions resolve substitution patterns (e.g., singlet for isolated protons).
- LC-MS or GC-MS: For molecular weight confirmation and purity assessment.
- IR Spectroscopy: To validate carboxamide C=O stretches (~1650–1700 cm⁻¹).
- Elemental Analysis: For empirical formula verification .
Cross-referencing with PubChem data (CAS 4965-36-0 analogs) ensures consistency in spectral interpretations .
Advanced Research Questions
Q. Q3. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound derivatives?
A3. Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory outcomes) may arise from structural analogs with varying substitution patterns. To address this:
- Conduct docking studies to compare binding affinities of 3-Bromo-7-carboxamide derivatives with target proteins (e.g., kinases or microbial enzymes).
- Perform structure-activity relationship (SAR) analyses, systematically altering substituents (e.g., replacing Br with Cl or modifying the carboxamide group) .
- Validate findings using in vitro assays (e.g., MIC tests for antimicrobial activity) with standardized protocols to minimize variability .
Q. Q4. What strategies optimize the solubility and stability of this compound in biological assays?
A4.
- Solubility Enhancement: Use co-solvents (DMSO-water mixtures) or formulate as cyclodextrin complexes.
- Stability Profiling: Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral conditions) .
- Prodrug Design: Modify the carboxamide to ester prodrugs, which hydrolyze in vivo to release the active compound .
Q. Q5. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
A5.
- DFT Calculations: Model transition states for Suzuki-Miyaura couplings to predict reactivity at C-3 vs. C-7 positions.
- Hammett Parameters: Quantify electronic effects of substituents on reaction rates.
- Experimental Validation: Compare predicted outcomes with empirical data using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
Data Analysis and Contradiction Resolution
Q. Q6. How should researchers address conflicting data on the cytotoxicity of this compound analogs?
A6.
- Meta-Analysis: Aggregate data from multiple studies, controlling for variables like cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time).
- Dose-Response Curves: Re-evaluate IC₅₀ values using standardized MTT assays.
- Mechanistic Follow-Up: Investigate off-target effects via transcriptomic profiling or kinase inhibition panels .
Q. Q7. What statistical approaches are recommended for interpreting variability in synthetic yields?
A7.
- Design of Experiments (DoE): Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading).
- ANOVA: Identify significant factors contributing to yield fluctuations.
- Response Surface Methodology (RSM): Optimize conditions for maximum yield .
Methodological Guidance for Novel Applications
Q. Q8. How can this compound be functionalized for use in photoaffinity labeling studies?
A8.
- Introduce a photoreactive group (e.g., aryl azide) at the carboxamide via amide coupling.
- Validate labeling efficiency using UV irradiation (365 nm) and SDS-PAGE analysis .
Q. Q9. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
A9.
- Rodent Models: Monitor plasma half-life and tissue distribution via LC-MS/MS.
- Metabolite Identification: Use hepatocyte incubation or microsomal assays to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
